N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine
Overview
Description
N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a complex organic compound that features a benzodiazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to form 6-bromo-1,3-benzodioxole.
Formation of Benzodiazepine Core: The brominated intermediate is then reacted with appropriate reagents to form the benzodiazepine core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the benzodioxole core but lacks the benzodiazepine structure.
6-Bromo-1,3-benzodioxole-5-carboxylic acid: Similar core structure but different functional groups.
1,3-Benzodioxole: The parent compound without bromination or additional functional groups.
Uniqueness
N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its combination of a benzodiazepine core with a brominated benzodioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-11-19(12(2)22-16-6-4-3-5-15(16)21-11)23-26-9-13-7-17-18(8-14(13)20)25-10-24-17/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJIPJXAFLUVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC4=C(C=C3Br)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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